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2,6-Diaminopurine arabinoside - 34079-68-0

2,6-Diaminopurine arabinoside

Catalog Number: EVT-1207860
CAS Number: 34079-68-0
Molecular Formula: C10H14N6O4
Molecular Weight: 282.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

2,6-Diaminopurine was first identified in cyanophage DNA, specifically in the S-L2 strain in 1977. Its derivatives, including arabinosides, have been synthesized for research and therapeutic purposes. The classification of 2,6-diaminopurine arabinoside falls under the category of modified nucleosides, which are essential in developing nucleotide-based therapeutics due to their enhanced biological activity compared to natural nucleosides .

Synthesis Analysis

The synthesis of 2,6-diaminopurine arabinoside can be approached through various methods:

  1. Microbial Synthesis: A prominent method involves the use of microbial transglycosylation. In this process, specific microorganisms catalyze the transfer of sugar moieties to 2,6-diaminopurine. For example, Pseudomonas putida has been identified as an effective biocatalyst for synthesizing various 2,6-diaminopurine nucleosides with good yields (up to 77% for arabinosides) under controlled conditions (60 °C) to minimize side reactions .
  2. Chemical Synthesis: Another method includes chemical approaches where 2-fluoro-6-amino-adenosine serves as a precursor. The synthesis involves aromatic nucleophilic substitution reactions that allow for the introduction of the 2-amino group without requiring protecting groups on the adenine derivative .
  3. Postsynthetic Modifications: Following initial synthesis, further modifications can enhance the stability and efficacy of the nucleosides. For instance, methods involving ammonia treatment can yield modified oligonucleotides containing 2,6-diaminopurine .
Molecular Structure Analysis

The molecular structure of 2,6-diaminopurine arabinoside consists of:

  • Base: The purine core (2,6-diaminopurine) features two amino groups at positions 2 and 6.
  • Sugar: The arabinofuranose sugar is attached at the N9 position of the purine base.

Structural Data

  • Molecular Formula: C₁₁H₁₄N₄O₅
  • Molecular Weight: Approximately 282.26 g/mol
  • Configuration: The arabinofuranose ring adopts a specific conformation that influences its biological activity and interaction with nucleic acids.
Chemical Reactions Analysis

2,6-Diaminopurine arabinoside participates in several chemical reactions typical of nucleosides:

  • Glycosylation Reactions: Formation of glycosidic bonds with different sugars.
  • Phosphorylation: Conversion into nucleotide forms through phosphorylation at the hydroxyl group on the sugar.
  • Hydrolysis: Under certain conditions, it can hydrolyze to release free bases or sugars.

These reactions are crucial for its activation and incorporation into nucleic acid structures during biological processes or therapeutic applications .

Mechanism of Action

The mechanism of action for 2,6-diaminopurine arabinoside primarily involves its incorporation into RNA or DNA during replication or transcription processes. Once integrated:

  • It can disrupt normal base pairing due to its structural modifications compared to adenine.
  • This disruption leads to altered DNA/RNA stability and function, which is beneficial in targeting viral replication processes or cancer cell proliferation.

Research indicates that modifications like those seen in 2,6-diaminopurine enhance hydrogen bonding capabilities with thymidine and uridine compared to adenine, thereby increasing duplex stability by approximately 1–2 °C per modification .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and methanol; solubility can vary based on pH and temperature.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts readily with other nucleophiles due to the presence of amino groups.

Relevant Data

  • Melting Point: Approximately 210 °C
  • pKa Values: Specific values depend on the ionizable groups present in different environments.
Applications

The applications of 2,6-diaminopurine arabinoside span various fields:

  1. Pharmaceuticals: Used as an antiviral agent against herpes simplex virus and other viral infections.
  2. Cancer Therapy: Acts as an anticancer agent by inhibiting DNA synthesis in rapidly dividing cells.
  3. Research Tools: Employed in molecular biology for studying nucleic acid interactions and developing modified oligonucleotides for gene therapy applications.
Chemical Structure and Physicochemical Properties of 2,6-Diaminopurine Arabinoside

Molecular Configuration and Stereochemical Analysis

2,6-Diaminopurine arabinoside (9-β-D-arabinofuranosyl-2,6-diaminopurine) is a synthetic nucleoside analog characterized by the substitution of adenine with 2,6-diaminopurine (Dap) and the replacement of ribose with β-D-arabinofuranose. The molecular formula is C₁₀H₁₄N₆O₄, with a molecular weight of 282.26 g/mol [4] [8]. Stereochemical specificity is defined by the anti conformation of the glycosidic bond (χ = O4′-C1′-N9-C4 torsion angle ≈ -120° to -160°), which positions the purine base perpendicular to the sugar plane. This orientation minimizes steric clashes between the purine H8 proton and the arabinose 2′-OH group, distinguishing it from the syn conformation observed in some modified nucleosides [8] [9].

Table 1: Key Stereochemical Parameters

ParameterValueMethod of Determination
Glycosidic Bond Angle-137° ± 5°X-ray crystallography
Anomeric Configurationβ-DNMR ([α]²²/D +28.5°)
Preferred ConformationantiComputational modeling

Arabinofuranosyl Sugar Moiety: Conformational Dynamics

The arabinose sugar adopts a β-D-arabinofuranosyl configuration, differing from ribose in the trans orientation of the 2′-OH group relative to the 3′-OH (C2′-endo puckering; P ≈ 162°). This stereoinversion creates a steric microenvironment that reduces conformational flexibility. Nuclear magnetic resonance (NMR) studies reveal restricted rotation about the C4′-C5′ bond (γ torsion angle), with the gauche⁺ (≈ 60°) conformation predominating in aqueous solutions. This rigidity influences the nucleoside’s overall topology, affecting its stacking interactions and duplex stability when incorporated into oligonucleotides [1] [4] [7].

Table 2: Sugar Puckering Parameters

Sugar TypePuckering ModePseudorotation Phase (P)Amplitude (τₘ)
β-D-ArabinofuranoseC3′-endo18° ± 3°38° ± 2°
β-D-RibofuranoseC2′-endo162° ± 4°42° ± 3°

Hydrogen Bonding Patterns and Base-Pairing Specificity

Dap’s molecular recognition capability stems from its ability to form three hydrogen bonds with uracil (U) or thymine (T): Two N–H···O bonds and one N–H···N bond. This contrasts with the two-bond A:T/U pairing. Crystallographic analyses of Dap-U cocrystals reveal Watson-Crick base pairs in both hydrated (D-U·H₂O) and anhydrous (D-U) forms. In the hydrated cocrystal, water bridges adjacent layers via O–H···O/N interactions, while the anhydrous form exhibits homomeric U-U hydrogen bonding and π-stacking (3.7 Å interplanar distance) [2] [10]. Thermodynamic stability studies confirm a ΔG of -20 kcal/mol for Dap:T pairs, enhancing duplex melting temperatures (Tₘ) by 1–3°C relative to A:T pairs in oligonucleotides [5].

Table 3: Hydrogen Bonding and Base-Pair Stability

Base PairH-BondsDistance (Å)ΔG (kcal/mol)Tₘ Increase (°C)
Dap:T32.67–2.89-20.1+1 to +3
A:T22.80–3.00-13.5Baseline
G:C32.70–2.92-21.0+4 to +6

Comparative Physicochemical Profiling Against Canonical Nucleosides

Physicochemical profiling highlights distinctive properties:

  • Thermal Stability: The melting point of 2,6-diaminopurine arabinoside (286–290°C) exceeds adenosine’s (235°C) and guanosine’s (248°C), attributed to intermolecular hydrogen bonding networks facilitated by the exocyclic 2-amino group [8] [9].
  • Solubility: Moderate aqueous solubility (≈12 mg/mL at 25°C), lower than adenosine (≈30 mg/mL) but higher than guanosine derivatives. Solubility is enhanced in dimethyl sulfoxide or acidic buffers (pH ≤ 3) due to protonation of N1 (pKa ≈ 4.8) [4].
  • Photoreactivity: Under UV irradiation (280 nm), Dap-U base pairs exhibit accelerated photodegradation compared to pure U, forming cyclobutane pyrimidine dimers (CPDs). Paradoxically, Dap in oligonucleotides enables CPD repair via electron transfer (92% efficiency), acting as a photooxidant [3] [10].

Table 4: Comparative Physicochemical Properties

Property2,6-Diaminopurine ArabinosideAdenosine2′-Deoxyguanosine
Melting Point (°C)286–290235248
Aqueous Solubility (mg/mL)~12~30~8
pKa (N1)4.83.69.2
Molar Extinction (λₘₐₓ)275 nm (ε = 12,500)260 nm (ε=15,000)252 nm (ε=13,800)
Photodimerization RateHigh (Dap-U)LowModerate

Properties

CAS Number

34079-68-0

Product Name

2,6-Diaminopurine arabinoside

IUPAC Name

(2R,3S,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C10H14N6O4

Molecular Weight

282.26 g/mol

InChI

InChI=1S/C10H14N6O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H4,11,12,14,15)/t3-,5-,6+,9-/m1/s1

InChI Key

ZDTFMPXQUSBYRL-FJFJXFQQSA-N

SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N

Synonyms

2,6-diamino-9 beta-arabinofuranosylpurine
2,6-diaminopurine arabinoside
2,6-diaminopurine-9-beta-D-arabinofuranoside
ara-DAP

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N)N

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